3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide
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Overview
Description
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA (26.5 kDa) and UreB (60.3–61.6 kDa), and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The synthesized compounds could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . Therefore, the inhibition of urease can disrupt this biochemical pathway and affect the survival of H. pylori .
Pharmacokinetics
The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a disruption in the conversion of urea to ammonia and carbon dioxide . This disruption can affect the survival of H. pylori, making the compound potentially useful in the treatment of infections caused by this bacterium .
Action Environment
The action of the compound can be influenced by environmental factors such as pH. The urease enzyme’s activity increases with pH, so the compound’s efficacy may vary depending on the pH of the environment
Biochemical Analysis
Biochemical Properties
The compound 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide has been found to exhibit urease inhibitory activities . It interacts with the enzyme urease, which is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The compound’s interaction with urease is significant, as it can inhibit the enzyme’s activity, thereby affecting the conversion of urea to ammonia and carbon dioxide .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its interaction with urease. By inhibiting urease, the compound can affect the pH within cells, particularly those of the bacterium Helicobacter pylori . This bacterium relies on the conversion of urea to ammonia to increase the pH within its environment, aiding its survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the active site of the urease enzyme . This interaction inhibits the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide typically involves multiple steps. One common method involves the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . This process results in the formation of the thiadiazole ring and subsequent attachment of the propanamide group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing other complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, such as urease.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide stands out due to its specific structural features, such as the presence of the 2,5-dimethylphenyl group, which may enhance its biological activity and specificity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-8-3-4-9(2)10(7-8)15-11(18)5-6-19-13-17-16-12(14)20-13/h3-4,7H,5-6H2,1-2H3,(H2,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIALZWNORIQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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